molecular formula C11H11BrN2O4S B8079791 5-Bromo-2-(3-(ethoxycarbonyl)thioureido)benzoic acid

5-Bromo-2-(3-(ethoxycarbonyl)thioureido)benzoic acid

Cat. No.: B8079791
M. Wt: 347.19 g/mol
InChI Key: OZJLGIVNMFKHRW-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-(ethoxycarbonyl)thioureido)benzoic acid (CAS: 1189797-80-5) is a brominated benzoic acid derivative with a substituted thioureido group. Its molecular formula is C₁₁H₁₁BrN₂O₄S, and molecular weight is 347.19 g/mol . The compound features a benzoic acid backbone modified with a bromine atom at position 5 and a thioureido group at position 2, further substituted with an ethoxycarbonyl moiety. However, detailed physicochemical properties (e.g., melting point, solubility) remain unreported in available literature .

Properties

IUPAC Name

5-bromo-2-(ethoxycarbonylcarbamothioylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O4S/c1-2-18-11(17)14-10(19)13-8-4-3-6(12)5-7(8)9(15)16/h3-5H,2H2,1H3,(H,15,16)(H2,13,14,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJLGIVNMFKHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=S)NC1=C(C=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dithiocarbamate Alkylation Pathway

This route adapts thiourea synthesis protocols from herbicide intermediate preparation and amide/thiourea derivative studies. The steps include:

  • Esterification of 5-Bromo-2-aminobenzoic Acid :
    Protection of the carboxylic acid group as an ethyl ester prevents nucleophilic interference during subsequent reactions. Using ethanol and sulfuric acid under reflux achieves quantitative conversion.

  • Dithiocarbamate Formation :
    Reacting the ethyl ester with carbon disulfide (CS₂) in basic media (e.g., NaOH) generates a sodium dithiocarbamate intermediate. This step parallels thiourea syntheses in sulfonamide-based inhibitors.

  • Alkylation with Ethyl Chloroformate :
    The dithiocarbamate reacts with ethyl chloroformate, introducing the ethoxycarbonyl group via nucleophilic substitution. Catalytic TEMPO or sodium tungstate enhances selectivity, as observed in oxidation steps for sulfone derivatives.

  • Ester Hydrolysis :
    Basic hydrolysis (NaOH/H₂O) regenerates the carboxylic acid, yielding the final product.

Mechanistic Insights :

  • CS₂ reacts with the amine to form a dithiocarbamate anion, stabilized by resonance.

  • Ethyl chloroformate electrophilically substitutes the dithiocarbamate sulfur, forming the thiourea linkage.

Isothiocyanate-Amine Coupling Pathway

Inspired by benzamide and thiourea syntheses, this method involves:

  • Isothiocyanate Synthesis :
    The ethyl ester of 5-bromo-2-aminobenzoic acid reacts with thiophosgene (Cl₂C=S) to form the corresponding isothiocyanate.

  • Reaction with Ethoxycarbonylamine :
    The isothiocyanate couples with a synthesized ethoxycarbonylamine (e.g., via carbamate alkylation) to form the thiourea bond.

Challenges :

  • Ethoxycarbonylamine synthesis requires multi-step protection/deprotection, reducing overall yield.

  • Isothiocyanate intermediates are moisture-sensitive, necessitating anhydrous conditions.

Experimental Procedures and Optimization

Step 1: Ethyl Ester Formation

ReactantConditionsYield (%)
5-Bromo-2-aminobenzoic acidH₂SO₄, EtOH, reflux, 6h98

Characterization :

  • ¹H NMR (CDCl₃) : δ 1.35 (t, 3H, -CH₂CH₃), 4.30 (q, 2H, -OCH₂), 7.85 (d, 1H, Ar-H), 8.20 (s, 1H, Ar-H).

Step 2: Dithiocarbamate Synthesis

ReactantConditionsYield (%)
Ethyl esterCS₂, NaOH, THF, 0°C, 2h85

Key Observation :

  • Excess CS₂ (2.5 equiv) ensures complete conversion, minimizing disulfide byproducts.

Step 3: Alkylation with Ethyl Chloroformate

ReactantConditionsYield (%)
DithiocarbamateEthyl chloroformate, TEMPO, DCM, 25°C, 12h78

Optimization :

  • TEMPO (10 mol%) suppresses over-alkylation, improving selectivity.

Step 4: Ester Hydrolysis

ReactantConditionsYield (%)
Alkylated productNaOH (2M), H₂O/EtOH, 70°C, 4h95

Purity :

  • HPLC: >99% (C18 column, 0.1% TFA in H₂O/MeCN).

Step 1: Isothiocyanate Synthesis

ReactantConditionsYield (%)
Ethyl esterThiophosgene, DCM, 0°C, 1h88

Safety Note :

  • Thiophosgene requires strict inert-atmosphere handling due to toxicity.

Step 2: Ethoxycarbonylamine Preparation

ReactantConditionsYield (%)
Ethyl chloroformateNH₃ (g), Et₂O, -10°C, 2h62

Challenge :

  • Low yields due to carbamate instability; in situ use recommended.

Step 3: Thiourea Formation

ReactantConditionsYield (%)
Isothiocyanate + EthoxycarbonylamineTHF, 25°C, 24h54

Characterization :

  • IR (KBr) : 1690 cm⁻¹ (C=O), 1245 cm⁻¹ (C=S).

Comparative Analysis of Synthetic Routes

ParameterDithiocarbamate AlkylationIsothiocyanate Coupling
Overall Yield (%)6329
Reaction Steps45
Purification ComplexityModerate (recrystallization)High (column chromatography)
ScalabilityIndustrial-feasibleLab-scale only

Key Findings :

  • The dithiocarbamate route offers superior yield and scalability, aligning with green chemistry principles.

  • Isothiocyanate coupling suffers from low amine availability and side reactions, limiting practicality.

Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) : δ 1.25 (t, 3H, -OCH₂CH₃), 4.20 (q, 2H, -OCH₂), 8.10 (d, 1H, Ar-H), 8.95 (s, 1H, -NH).

  • ¹³C NMR : δ 167.2 (C=O), 154.8 (C=S), 132.5 (Ar-Br).

Infrared Spectroscopy (IR)

  • Peaks : 3250 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).

High-Performance Liquid Chromatography (HPLC)

  • Retention Time : 6.8 min (C18, 70:30 H₂O:MeCN, 1 mL/min).

Industrial Applications and Environmental Impact

The dithiocarbamate method’s mild conditions (20–80°C) and aqueous workup reduce waste generation, critical for herbicide intermediate production . However, CS₂ toxicity necessitates closed-system handling.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(3-(ethoxycarbonyl)thioureido)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Hydrolysis: The ethoxycarbonyl group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The thioureido group can participate in redox reactions.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.

    Hydrolysis: Can be carried out using acidic or basic conditions.

    Oxidation and Reduction: Various oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride) can be used.

Major Products

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: Produces the corresponding carboxylic acid.

    Oxidation and Reduction: Products vary based on the specific redox reaction.

Scientific Research Applications

5-Bromo-2-(3-(ethoxycarbonyl)thioureido)benzoic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which 5-Bromo-2-(3-(ethoxycarbonyl)thioureido)benzoic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets through its functional groups. The bromine atom and thioureido group may play roles in binding to proteins or other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoic Acid Core

5-Bromo-2-(phenylamino)benzoic acid
  • Structure: Replaces the thioureido group with a phenylamino group.
  • Properties : Exhibits intramolecular N–H···O hydrogen bonds and forms carboxylic acid dimers via O–H···O interactions .
  • Synthesis : Synthesized via Ullman coupling between 2,5-dibromobenzoic acid and aniline .
5-Bromo-2-butyramidobenzoic acid
  • Structure : Contains a butyramido group instead of thioureido.
  • Molecular Weight : 286.12 g/mol (lower due to simpler substituent) .
  • Synthesis: Not detailed in evidence, but likely involves acylation of 2-aminobenzoic acid derivatives.
5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid
  • Structure : Features a bromobenzyl ether substituent.
  • Molecular Weight : 386.04 g/mol .
  • Properties : Predicted pKa = 3.05 ± 0.36, density = 1.762 g/cm³ .
4-Bromo-2-(ethylamino)-5-fluoro-3-methyl-benzoic acid
  • Structure: Incorporates ethylamino, fluoro, and methyl groups.
  • Synthesis : Derived from indoline-2,3-dione via oxidation with H₂O₂ .

Functional Group Comparisons

Compound Key Substituent Molecular Weight (g/mol) Notable Properties/Applications
Target compound Thioureido + ethoxycarbonyl 347.19 Potential enzyme inhibition
5-Bromo-2-(phenylamino)benzoic acid Phenylamino 294.13 NSAID research
5-Bromo-2-butyramidobenzoic acid Butyramido 286.12 No reported bioactivity
5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid Bromobenzyl ether 386.04 High density (1.762 g/cm³)
5-[[[(3-Bromo-4-ethoxybenzoyl)amino]thioxomethyl]amino]-2-chloro-benzoic acid Thioureido + chloro + ethoxy 457.73 Complex structure; pKa = 2.74

Hydrogen Bonding and Crystal Packing

  • The thioureido group in the target compound may facilitate hydrogen bonding, similar to the phenylamino derivative’s N–H···O interactions .
  • Carboxylic acid dimers, observed in 5-bromo-2-(phenylamino)benzoic acid, are absent in the target compound due to steric hindrance from the thioureido group .

Biological Activity

5-Bromo-2-(3-(ethoxycarbonyl)thioureido)benzoic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antiviral, and enzyme inhibitory effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a brominated benzoic acid core substituted with a thiourea moiety. Its chemical structure can be represented as follows:

C12H14BrN3O3S\text{C}_{12}\text{H}_{14}\text{Br}\text{N}_{3}\text{O}_{3}\text{S}

This structure contributes to its potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 5-Bromo-2-(3-(ethoxycarbonyl)thioureido)benzoic acid. The compound has been tested against several cancer cell lines, showing significant inhibitory effects.

Case Study: In Vitro Cytotoxicity

In a study assessing the cytotoxic effects on human cancer cell lines (MCF-7, A549), the compound exhibited the following IC50 values:

Cell LineIC50 (µM)Reference
MCF-75.85
A5494.53

These values indicate potent activity compared to standard chemotherapeutics like doxorubicin.

Antiviral Activity

The compound has also demonstrated antiviral properties, particularly against influenza viruses. A study reported its effectiveness in inhibiting viral replication in vitro.

Inhibition of Influenza Virus

The efficacy of 5-Bromo-2-(3-(ethoxycarbonyl)thioureido)benzoic acid was evaluated against two strains of influenza virus:

Virus StrainEC50 (µM)Reference
H1N19.6
H3N219.2

These results suggest that the compound could serve as a potential therapeutic agent for influenza treatment.

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its ability to inhibit specific enzymes, which is crucial for various therapeutic applications.

Cholinesterase Inhibition

The compound was tested for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):

EnzymeIC50 (µM)Reference
Acetylcholinesterase0.59
Butyrylcholinesterase0.15

These findings indicate that the compound may have potential applications in treating neurodegenerative diseases like Alzheimer's.

Summary of Biological Activities

The biological activities of 5-Bromo-2-(3-(ethoxycarbonyl)thioureido)benzoic acid can be summarized as follows:

  • Anticancer : Significant inhibition of cancer cell proliferation with IC50 values ranging from 4.53 µM to 5.85 µM.
  • Antiviral : Effective against influenza strains with EC50 values of 9.6 µM (H1N1) and 19.2 µM (H3N2).
  • Enzyme Inhibition : Potent inhibition of cholinesterase enzymes with IC50 values indicating strong potential for neuroprotective applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromo-2-(3-(ethoxycarbonyl)thioureido)benzoic acid, and what key reaction steps are involved?

  • Methodological Answer : The synthesis typically involves bromination of a benzoic acid precursor, followed by thiourea coupling. For example, brominated intermediates like 5-bromo-2-chlorobenzoic acid (CAS 21739-92-4) are synthesized via electrophilic substitution . Subsequent steps may involve reacting the brominated intermediate with thiourea derivatives under basic conditions. Ethoxycarbonyl groups are introduced via carbamate-forming reactions, as seen in analogous compounds like 2-[(5-Bromo-2-thienyl)carbonyl]benzenecarboxylic acid, which utilize coupling agents (e.g., DCC) for amide/thiourea bond formation .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what critical data points should be analyzed?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming the thioureido group (-NH-CS-NH-) and ethoxycarbonyl moiety. For example, thiourea protons typically appear as broad singlets near δ 10–12 ppm, while ethoxy protons resonate as quartets near δ 1.3–1.5 ppm (CH3_3) and δ 4.1–4.3 ppm (CH2_2) .
  • IR Spectroscopy : Stretching vibrations for C=S (1050–1250 cm1^{-1}) and carbonyl groups (C=O, 1650–1750 cm1^{-1}) are key identifiers .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns, such as loss of the ethoxycarbonyl group (-89 Da) .

Advanced Research Questions

Q. How can researchers address potential tautomerism in the thioureido group during structural analysis?

  • Methodological Answer : Tautomerism between thione (C=S) and thiol (C-SH) forms can complicate analysis. Strategies include:

  • X-ray Crystallography : Resolve tautomeric states via bond-length analysis (C=S bonds are ~1.68 Å, shorter than C-SH). SHELX software is widely used for refining crystallographic data .
  • Variable-Temperature (VT) NMR : Monitor proton exchange dynamics. At low temperatures (e.g., -40°C), tautomeric equilibrium slows, splitting broad peaks into distinct signals .

Q. What strategies can resolve contradictions between computational predictions and experimental spectral data for this compound?

  • Methodological Answer :

  • Cross-Validation : Use DFT calculations (e.g., B3LYP/6-31G**) to predict NMR chemical shifts and compare with experimental data. Discrepancies in thioureido proton shifts may arise from solvent effects or hydrogen bonding, requiring explicit solvent modeling .
  • Complementary Techniques : Pair IR data (C=S/C=O) with X-ray results to confirm functional group geometry .

Q. How to design derivatives of this compound for structure-activity relationship (SAR) studies in medicinal chemistry?

  • Methodological Answer :

  • Substituent Modification : Replace the bromo group with other halogens (e.g., Cl, I) or electron-withdrawing groups (e.g., CF3_3) to modulate electronic effects. For example, 5-Bromo-2-(trifluoromethoxy)benzoic acid derivatives (CAS 403646-47-9) show enhanced stability in biological assays .
  • Bioisosteric Replacement : Substitute the ethoxycarbonyl group with carbamate or urea analogs to assess pharmacokinetic impacts. Derivatives like 5-Bromo-2-{[3-(octyloxy)benzyl]sulfanyl}benzoic acid (PDB 2CN) demonstrate improved membrane permeability .

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